molecular formula C20H23NO4S B2529424 3-(BENZENESULFONYL)-8-(2,5-DIMETHYLFURAN-3-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE CAS No. 1448073-91-3

3-(BENZENESULFONYL)-8-(2,5-DIMETHYLFURAN-3-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE

Cat. No.: B2529424
CAS No.: 1448073-91-3
M. Wt: 373.47
InChI Key: ZAXHZMYMIJASPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This molecule features two key modifications:

  • Position 3: A benzenesulfonyl group (–SO₂C₆H₅), which introduces sulfonamide functionality known for enhancing metabolic stability and receptor binding .
  • Position 8: A 2,5-dimethylfuran-3-carbonyl group, a heteroaromatic substituent that may influence lipophilicity and selectivity for biological targets .

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-13-10-19(14(2)25-13)20(22)21-15-8-9-16(21)12-18(11-15)26(23,24)17-6-4-3-5-7-17/h3-7,10,15-16,18H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXHZMYMIJASPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-8-(2,5-DIMETHYLFURAN-3-CARBONYL)-8-AZABICYCLO[321]OCTANE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-8-(2,5-DIMETHYLFURAN-3-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the benzenesulfonyl group can produce benzene derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(BENZENESULFONYL)-8-(2,5-DIMETHYLFURAN-3-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-8-(2,5-DIMETHYLFURAN-3-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The furan ring can participate in π-π interactions with aromatic residues, enhancing binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tropane scaffold allows for extensive structural diversification. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Activities References
Target Compound :
3-(Benzenesulfonyl)-8-(2,5-dimethylfuran-3-carbonyl)-8-azabicyclo[3.2.1]octane
- 3 : Benzenesulfonyl
- 8 : 2,5-Dimethylfuran-3-carbonyl
Hypothesized DAT inhibition based on sulfonyl and furan motifs; enhanced metabolic stability vs. ester-containing analogs. Inferred from
WIN35,428 - : Carbomethoxy
- : 4-Fluorophenyl
High DAT affinity (IC₅₀ ~5 nM); used as a cocaine analog in neuroimaging.
RTI-336 - : 3-(4-Methylphenyl)isoxazole
- : 4-Chlorophenyl
Potent DAT inhibitor (IC₅₀ ~7 nM); entered clinical trials for cocaine addiction.
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane - 3 : 1,2,4-Triazole
- 8 : 2-Bromophenylsulfonyl
Boiling point: 569.4±60.0°C; pKa 2.79±0.12; potential CNS activity due to sulfonyl group.
8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane - 3 : Cyclopropylidene
- 8 : Benzothiophene-2-carbonyl
Molecular weight: 309.4; benzothiophene may enhance π-π stacking in receptor binding.

Key Observations :

Substituent Effects on DAT Activity: The benzenesulfonyl group at position 3 (target compound) contrasts with the 4-chlorophenyl group in RTI-336. Sulfonyl groups typically improve metabolic stability but may reduce DAT affinity compared to halophenyl groups . the isoxazole in RTI-336 .

Physicochemical Properties :

  • Sulfonyl-containing analogs (e.g., evidence 13) exhibit higher boiling points (~569°C) and lower pKa values (~2.79), suggesting strong hydrogen-bonding capacity and acidic character .
  • The target compound’s furan carbonyl group may increase lipophilicity (logP) compared to ester-containing analogs like WIN35,428, impacting blood-brain barrier permeability .

Synthetic Accessibility :

  • Tropane derivatives are typically synthesized via ring-closing reactions or substitutions on preformed bicyclic scaffolds (e.g., ). The benzenesulfonyl group can be introduced via sulfonylation of a secondary amine intermediate .

Biological Activity

The compound 3-(benzenesulfonyl)-8-(2,5-dimethylfuran-3-carbonyl)-8-azabicyclo[3.2.1]octane is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₃S
  • Molecular Weight : 305.36 g/mol
  • CAS Number : Not specifically listed but related compounds exist.

The compound features a bicyclic structure with a sulfonyl group and a furan moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its interaction with various receptors and enzymes. Key areas of focus include:

  • Kappa Opioid Receptor Antagonism : Research indicates that derivatives of the azabicyclo[3.2.1]octane framework exhibit significant antagonistic activity at kappa opioid receptors (KOR). For instance, modifications to the benzamide ring have shown enhanced selectivity and potency against KOR compared to mu and delta opioid receptors, suggesting potential therapeutic applications in pain management and addiction treatment .
  • Cytotoxicity and Genotoxicity : Initial assessments using human cell-based assays have indicated that compounds within this class may exhibit low cytotoxicity, with no significant mutagenic effects observed in standard Ames tests . This is crucial for evaluating safety profiles in drug development.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that:

  • Substituent Effects : The presence of specific substituents on the furan ring significantly influences receptor binding affinity and selectivity. For example, the introduction of bulky groups enhances KOR selectivity while maintaining low toxicity profiles .
  • Linker Variations : Variations in the linker connecting the bicyclic structure to the sulfonyl group can modulate biological activity. Studies have shown that certain linkers confer improved pharmacokinetic properties .

Case Studies

  • Pain Management Trials : In preclinical studies, compounds derived from the azabicyclo[3.2.1]octane framework were tested for their efficacy in pain models. Results demonstrated a significant reduction in pain response compared to control groups, indicating potential as novel analgesics .
  • Toxicological Assessments : Comprehensive toxicity studies have been conducted to evaluate long-term effects. These studies reported no significant adverse effects at therapeutic doses, supporting further clinical exploration .

Data Tables

PropertyValue
Molecular Weight305.36 g/mol
Kappa Receptor IC50172 nM
Mu/Kappa Ratio93
Delta/Kappa Ratio>174
hERG IC50>33 µM

Q & A

Q. What are the defining structural characteristics of this compound, and how do they influence its reactivity?

The compound features an 8-azabicyclo[3.2.1]octane core, a benzenesulfonyl group at position 3, and a 2,5-dimethylfuran-3-carbonyl moiety at position 8. The bicyclic scaffold imposes steric constraints, while the sulfonyl group acts as an electron-withdrawing substituent, enhancing electrophilic reactivity. The furan carbonyl may participate in hydrogen bonding or π-π stacking interactions, critical for biological targeting. Structural analogs demonstrate that such modifications influence pharmacokinetic properties and binding affinities .

Q. What established synthetic routes are used to construct the 8-azabicyclo[3.2.1]octane core?

Multi-step synthetic routes typically involve:

  • Radical cyclization : Using tributyltin hydride and AIBN to form the bicyclic structure via intramolecular C–C bond formation (e.g., azetidin-2-one precursors) .
  • Solvent optimization : Dimethyl sulfoxide (DMSO) or acetonitrile under controlled temperatures (60–80°C) to improve yield and purity .
  • Functionalization : Sequential introduction of sulfonyl and carbonyl groups via nucleophilic substitution or coupling reactions .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • NMR spectroscopy : 1H and 13C NMR to verify stereochemistry and substituent placement.
  • Mass spectrometry (MS) : High-resolution MS for molecular weight confirmation.
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the bicyclic system .

Advanced Research Questions

Q. How can diastereoselectivity challenges during furan-carbonyl moiety introduction be addressed?

  • Chiral auxiliaries : Use of (S)- or (R)-configured catalysts to control stereochemistry at position 8.
  • Temperature modulation : Lower reaction temperatures (e.g., −20°C) to favor kinetic over thermodynamic product formation.
  • Computational modeling : DFT calculations to predict transition states and optimize reaction pathways .

Q. What strategies resolve contradictions between computational binding predictions and experimental IC50 values?

  • Molecular dynamics simulations : Assess binding pocket flexibility and ligand-protein interactions over extended timescales.
  • Mutagenesis studies : Identify key residues influencing binding discrepancies (e.g., Gram-negative vs. Gram-positive bacterial targets).
  • Dose-response refinement : Use logarithmic dilution series to improve IC50 accuracy .

Q. How can large-scale synthesis optimize yield while maintaining enantiomeric excess?

  • Solvent selection : Replace DMSO with acetonitrile for better scalability and lower viscosity.
  • Continuous-flow reactors : Enhance heat/mass transfer for radical cyclization steps.
  • Crystallization protocols : Use chiral resolving agents (e.g., tartaric acid derivatives) to purify enantiomers .

Q. What in vitro models are suitable for evaluating antibacterial activity against Gram-positive pathogens?

  • MIC assays : Test against Staphylococcus aureus (ATCC 25923) with serial dilutions (0.03125–256 µg/mL).
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours.
  • Comparative analysis : Benchmark against azabicyclic derivatives (e.g., MIC <0.1 µg/mL for Klebsiella pneumoniae) .

Methodological Recommendations

  • Stereochemical analysis : Combine NOESY NMR with X-ray data to resolve ambiguities in bicyclic systems .
  • Bioactivity validation : Use orthogonal assays (e.g., fluorescence polarization + surface plasmon resonance) to confirm target engagement.
  • Scalability : Pilot continuous-flow synthesis to reduce batch-to-batch variability in radical cyclization steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.